2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde
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Overview
Description
2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C12H14O3. It is characterized by a cyclopropane ring attached to a 3,5-dimethoxyphenyl group and an aldehyde functional group. This compound is primarily used in research and development settings, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3,5-dimethoxybenzylideneacetone, followed by oxidation to introduce the aldehyde group. One common method involves the use of diazomethane for the cyclopropanation step, followed by oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid.
Reduction: 2-(3,5-Dimethoxyphenyl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde
- 2-(3,5-Dimethoxyphenyl)cyclopropanemethanol
- 2-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid
Uniqueness
2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde is unique due to its specific structural features, such as the presence of both a cyclopropane ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H14O3 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H14O3/c1-14-10-3-8(4-11(6-10)15-2)12-5-9(12)7-13/h3-4,6-7,9,12H,5H2,1-2H3 |
InChI Key |
SMGJOWIFIMFXRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CC2C=O)OC |
Origin of Product |
United States |
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